N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanamide
Description
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4OS3/c1-8(22-14-16-6-7-21-14)11(20)17-13-19-18-12(23-13)9-2-4-10(15)5-3-9/h2-5,8H,6-7H2,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCKQXMARHEXBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)Br)SC3=NCCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Thiazole ring formation: This involves the cyclization of a suitable thioamide with an α-haloketone.
Coupling reactions: The final step involves coupling the thiadiazole and thiazole intermediates under appropriate conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The target compound and its analogs (e.g., ) share the 1,3,4-thiadiazole core but differ in substituents and side chains.
- Sulfur-rich side chains (e.g., sulfanylpropanamide in the target compound vs. sulfanylmethylbenzamide in ) improve lipophilicity and redox activity, which may influence pharmacokinetics .
Key Observations :
- The target compound’s activity is inferred from its structural similarity to , where bromophenyl-thiadiazole derivatives exhibit antibacterial effects.
- Chlorophenyl analogs (e.g., ) show enhanced kinase inhibition due to stronger electron-withdrawing effects compared to bromophenyl.
- Methylsulfanyl groups (e.g., ) correlate with pesticidal activity, suggesting that sulfur substituents modulate target specificity.
Physicochemical and Crystallographic Properties
Table 3: Crystallographic and Stability Data
Biological Activity
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class of compounds has garnered significant attention due to their diverse biological activities. The following sections will detail the biological activities associated with this specific compound and its structural relatives.
Overview of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazoles are five-membered heterocyclic compounds that exhibit a broad spectrum of biological activities. These include:
- Antimicrobial Activity : Many derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : Several studies have demonstrated the ability of thiadiazole derivatives to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Compounds in this category have been linked to reduced inflammation in various models.
- Anticonvulsant and Analgesic Effects : Certain derivatives exhibit properties that can alleviate seizures and pain.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. The presence of the bromophenyl group and the thiazole moiety contributes to its pharmacological effects.
Key Findings from Recent Research
-
Anticancer Activity :
- A study reported that compounds containing the 1,3,4-thiadiazole scaffold showed significant antiproliferative activity against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 2.48 µM to 7.15 µM depending on structural modifications .
- Another study highlighted that thiazole-containing compounds exhibited cytotoxic effects comparable to standard drugs like doxorubicin .
- Antimicrobial Activity :
- Anti-inflammatory and Analgesic Effects :
Case Study 1: Antiproliferative Activity
A series of novel thiazole derivatives were synthesized and tested for their antiproliferative effects on cancer cell lines. Among them, a compound with a similar scaffold to this compound showed promising results with an IC50 value of 0.28 µg/ml against MCF-7 cells .
Case Study 2: Antimicrobial Efficacy
In a study examining the antimicrobial properties of various thiadiazole derivatives, one compound demonstrated significant activity against multi-drug resistant strains of bacteria with an MIC (Minimum Inhibitory Concentration) below 10 µg/ml .
Data Tables
| Biological Activity | IC50 Value (µM) | Cell Line/Pathogen |
|---|---|---|
| Antiproliferative | 2.48 | A549 |
| Antiproliferative | 0.28 | MCF-7 |
| Antimicrobial | <10 | Multi-drug resistant bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
